2-[(4E)-4-{[3-ETHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE
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Overview
Description
2-[(4E)-4-{[3-ETHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an imidazolidinyl ring, a benzylidene group, and an acetamide moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4E)-4-{[3-ETHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the imidazolidinyl ring: This can be achieved through the reaction of appropriate diamines with carbonyl compounds under acidic or basic conditions.
Introduction of the benzylidene group: This step involves the condensation of the imidazolidinyl intermediate with a benzaldehyde derivative.
Attachment of the ethoxy and propynyloxy groups: These groups can be introduced through nucleophilic substitution reactions using suitable alkyl halides.
Formation of the acetamide moiety: This final step involves the reaction of the intermediate with an acylating agent such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(4E)-4-{[3-ETHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may have potential as a biochemical probe or as a ligand in studies involving protein-ligand interactions.
Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.
Industry: It may find applications in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4E)-4-{[3-ETHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[3-ethoxy-4-(2-propynyloxy)benzylidene]-2,5-dioxo-1-imidazolidinyl}-N-(4-methylphenyl)acetamide
- 2-{4-[3-ethoxy-4-(2-propynyloxy)benzylidene]-2,5-dioxo-1-imidazolidinyl}-N-(2-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-[(4E)-4-{[3-ETHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE lies in its specific substitution pattern and the presence of both ethoxy and propynyloxy groups. These structural features may confer unique chemical and biological properties, distinguishing it from similar compounds.
Properties
Molecular Formula |
C24H23N3O5 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-[(4E)-4-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C24H23N3O5/c1-4-11-32-20-10-9-17(14-21(20)31-5-2)13-19-23(29)27(24(30)26-19)15-22(28)25-18-8-6-7-16(3)12-18/h1,6-10,12-14H,5,11,15H2,2-3H3,(H,25,28)(H,26,30)/b19-13+ |
InChI Key |
UCSXCYUGLSNFHF-CPNJWEJPSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC(=C3)C)OCC#C |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC(=C3)C)OCC#C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC(=C3)C)OCC#C |
Origin of Product |
United States |
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